

5-Bromo-3-fluoropyridin-2-amine IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-3-fluoropyridin-2-amine**

Cat. No.: **B1522476**

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromo-3-fluoropyridin-2-amine**: A Cornerstone Building Block in Modern Drug Discovery

Introduction

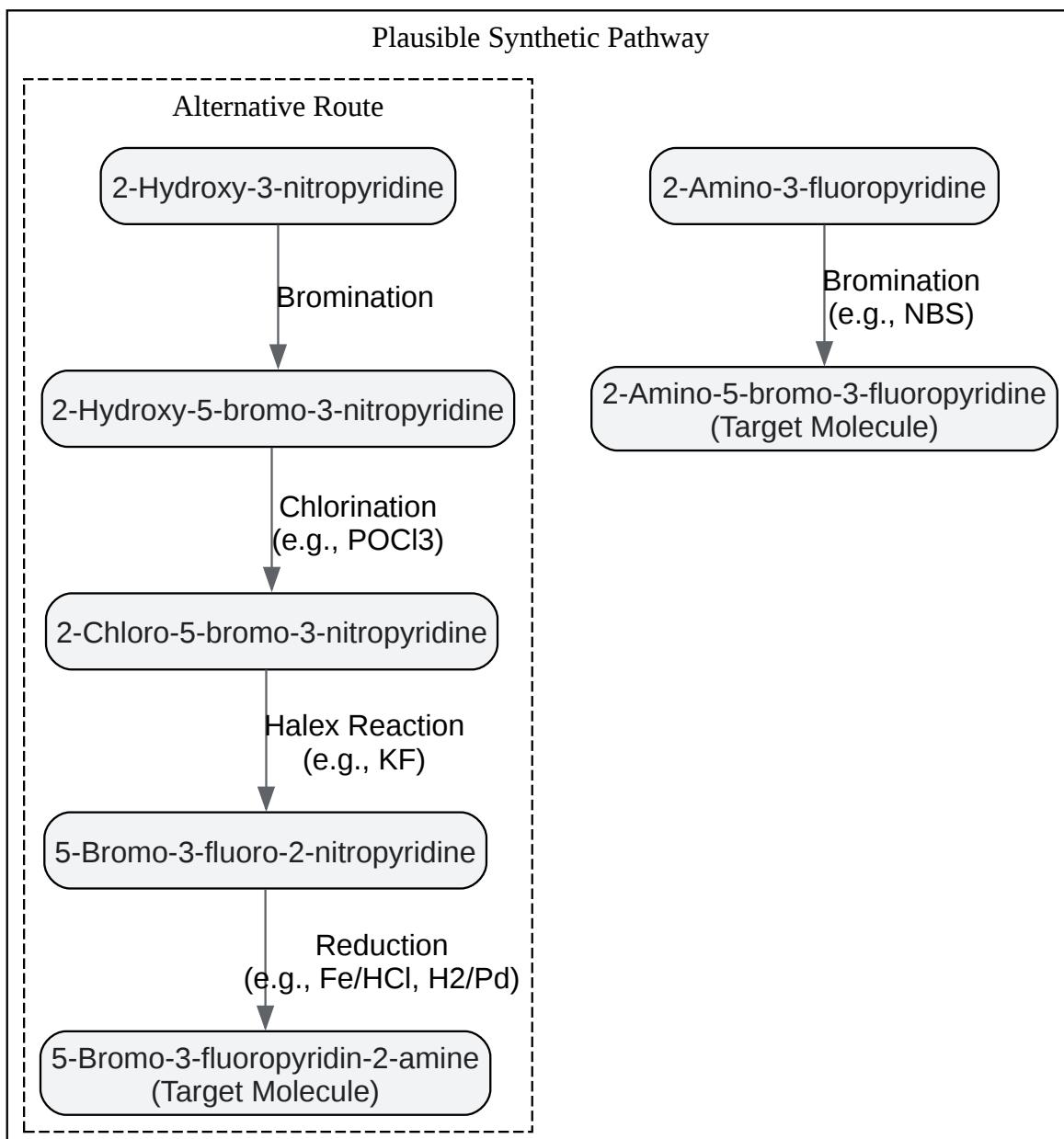
In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. Among its many derivatives, **5-Bromo-3-fluoropyridin-2-amine** has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures. Its strategic trifecta of functional groups—a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling, and an electron-withdrawing fluorine atom—provides a rich platform for chemical diversification. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's properties, synthesis, core reactivity, and critical applications, with a focus on its role in the development of targeted therapies.

Chemical Identity and Nomenclature

The compound is unambiguously identified by its IUPAC name and CAS number, ensuring clarity in research and procurement.

Identifier	Value	Source
IUPAC Name	5-bromo-3-fluoropyridin-2-amine	[1]
CAS Number	748812-37-5	[1] [2] [3] [4] [5]
Molecular Formula	C ₅ H ₄ BrFN ₂	[2] [5]
Molecular Weight	191.00 g/mol	[3] [5]
Synonyms	2-Amino-5-bromo-3-fluoropyridine, 5-bromo-3-fluoro-2-pyridinamine	[1] [4]
InChI Key	QLXASFJHUCKEHU-UHFFFAOYSA-N	[3]

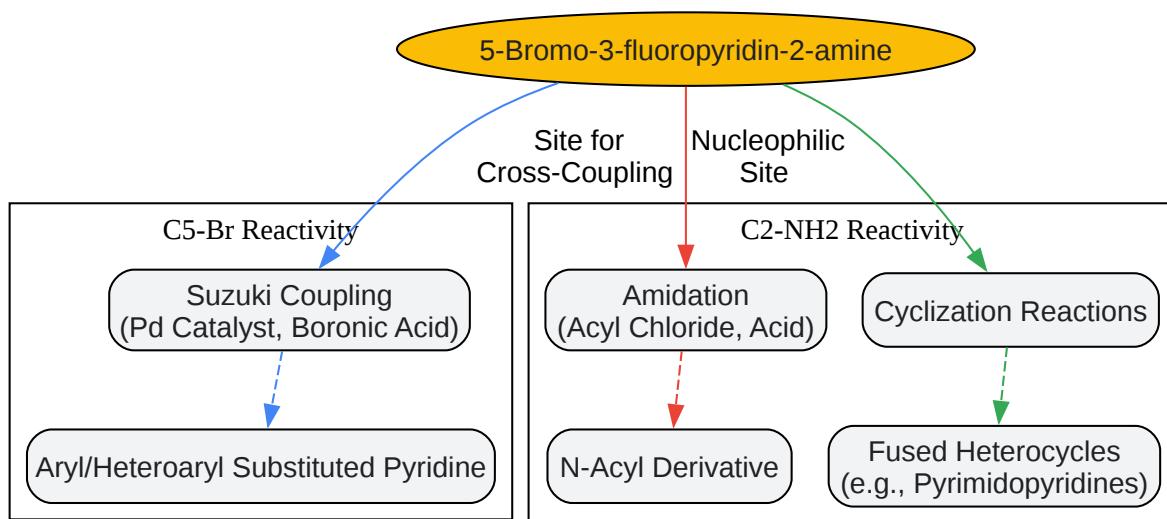
Physicochemical Properties


Understanding the physical properties of **5-Bromo-3-fluoropyridin-2-amine** is crucial for its handling, reaction setup, and purification. The compound is a solid at ambient temperature.

Property	Value	Source
Appearance	White to light yellow or brown crystalline powder	[3] [4]
Melting Point	93 - 97 °C	[2] [4]
Purity	Typically ≥95-98%	[2] [3] [4]
Solubility	Likely soluble in polar organic solvents such as DMF and DMSO	[6]
Storage	Store in a cool, dry place. Freezer storage is recommended.	[3]

Synthesis and Manufacturing

While multiple proprietary routes exist, a general and plausible synthetic pathway to **5-Bromo-3-fluoropyridin-2-amine** can be constructed from commercially available precursors, leveraging fundamental heterocyclic chemistry transformations. A common strategy involves the controlled halogenation and nitration of a pyridine ring, followed by the reduction of the nitro group.


A representative synthetic workflow is outlined below. The key challenge lies in the regioselective introduction of three different substituents, often requiring careful selection of reaction conditions and protecting groups.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic routes to **5-Bromo-3-fluoropyridin-2-amine**.

Key Chemical Reactivity and Applications in Drug Discovery

The utility of **5-Bromo-3-fluoropyridin-2-amine** stems from the distinct reactivity of its functional groups, which can be addressed selectively. This dual reactivity makes it a powerful intermediate for building molecular complexity.

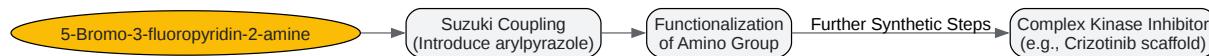
[Click to download full resolution via product page](#)

Caption: Core reactivity pathways of **5-Bromo-3-fluoropyridin-2-amine**.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. The electron-deficient nature of the pyridine ring facilitates these transformations.

Representative Protocol: Suzuki Cross-Coupling


- Setup: To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add **5-Bromo-3-fluoropyridin-2-amine** (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 eq.).
- Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.
- Reaction: Heat the mixture, typically between 80-110 °C, and monitor the reaction progress by TLC or LC-MS.
- Workup: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired coupled product.

Derivatization of the Amino Group

The amino group at the C2 position is nucleophilic and serves as a key site for building fused heterocyclic systems or for introducing side chains via amidation or alkylation. This functionality is frequently exploited to construct bicyclic cores found in many kinase inhibitors.

Application as a Precursor to Kinase Inhibitors

5-Bromo-3-fluoropyridin-2-amine and its close derivatives are documented as key intermediates in the synthesis of potent therapeutic agents, particularly Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a crucial target in certain types of non-small cell lung cancer (NSCLC). The synthesis of complex drugs like Crizotinib involves precursors that share the substituted aminopyridine core, highlighting the industrial relevance of this building block.

[Click to download full resolution via product page](#)

Caption: Role as a foundational block in kinase inhibitor synthesis.

Safety, Handling, and Storage

Proper handling of **5-Bromo-3-fluoropyridin-2-amine** is essential in a laboratory setting. The compound is classified as hazardous, and appropriate safety precautions must be observed.

GHS Hazard Classification

Hazard Code	Description	Source
H302	Harmful if swallowed	[3]
H315	Causes skin irritation	[3]
H319	Causes serious eye irritation	[3]
H335	May cause respiratory irritation	[3]

Recommended Handling and Storage:

- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. For long-term stability, storage in a freezer is recommended.[3]
- Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

5-Bromo-3-fluoropyridin-2-amine is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity at both the C5-bromo and C2-amino positions provides a reliable and predictable platform for synthesizing diverse and complex molecules. For researchers and scientists in the pharmaceutical industry, a thorough

understanding of this compound's properties and chemical behavior is paramount to unlocking its full potential in the creation of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 748812-37-5: 5-bromo-3-fluoro-pyridin-2-amine [cymitquimica.com]
- 2. 748812-37-5 5-Bromo-3-fluoropyridin-2-amine AKSci J50242 [aksci.com]
- 3. 5-Bromo-3-fluoropyridin-2-amine | 748812-37-5 [sigmaaldrich.com]
- 4. 2-Amino-5-bromo-3-fluoropyridine | 748812-37-5 | TCI EUROPE N.V. [tcichemicals.com]
- 5. 5-bromo-3-fluoropyridin-2-amine - Amerigo Scientific [amerigoscientific.com]
- 6. nbino.com [nbino.com]
- To cite this document: BenchChem. [5-Bromo-3-fluoropyridin-2-amine IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1522476#5-bromo-3-fluoropyridin-2-amine-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com